molecular formula C6H7ClN2O B1590003 6-Chloro-4-ethylpyridazin-3(2H)-one CAS No. 61404-49-7

6-Chloro-4-ethylpyridazin-3(2H)-one

Cat. No.: B1590003
CAS No.: 61404-49-7
M. Wt: 158.58 g/mol
InChI Key: NBIASXYTWHFPCI-UHFFFAOYSA-N
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Description

6-Chloro-4-ethylpyridazin-3(2H)-one is a versatile chemical scaffold designed for medicinal chemistry and drug discovery research. This compound belongs to the pyridazinone class of heterocycles, which are recognized as privileged structures in pharmaceutical development for their ability to interact with diverse biological targets . The strategic substitution with a chloro group at the 6-position and an ethyl group at the 4-position provides distinct electronic and steric properties, making it a valuable intermediate for structure-activity relationship (SAR) studies and lead optimization campaigns . Pyridazinone derivatives have demonstrated significant potential in pharmacological research, particularly as inhibitors of phosphodiesterase 4 (PDE4), an enzyme target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and atopic dermatitis . Researchers can utilize this chlorinated building block to develop novel therapeutic agents by exploring substitutions at various positions on the heterocyclic core. The presence of the chlorine atom is particularly valuable, as chlorinated heterocyclic compounds represent a rapidly growing area in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine atoms . This compound is offered as a high-purity synthetic intermediate for research applications exclusively. Researchers are advised to consult relevant safety data sheets and handle this material according to laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-ethyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-4-3-5(7)8-9-6(4)10/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIASXYTWHFPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00491712
Record name 6-Chloro-4-ethylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61404-49-7
Record name 6-Chloro-4-ethylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of Pyridazinone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 6-Chloro-4-ethylpyridazin-3(2H)-one, both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of protons. The spectra would be expected to show distinct signals for the ethyl group's methylene (B1212753) (-CH2-) and methyl (-CH3) protons, as well as a signal for the proton on the pyridazinone ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ Triplet ~12-15
CH₂ Quartet ~20-25
Ring CH Singlet ~130-140
C-Cl - ~150-160
C=O - ~160-170
C=C - ~125-135

Note: These are estimated values based on typical chemical shifts for similar functional groups and structures.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₆H₇ClN₂O, the expected monoisotopic mass is approximately 158.0247 g/mol . myskinrecipes.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Under techniques like electron impact (EI) or electrospray ionization (ESI), the molecule breaks apart in a predictable manner. nih.govresearchgate.netsciencepublishinggroup.com Common fragmentation pathways for similar heterocyclic compounds often involve the loss of small, stable molecules or radicals. For this compound, potential fragment ions could result from the loss of the ethyl group, a chlorine atom, or carbon monoxide from the carbonyl group. Analyzing these fragments helps to piece together the molecule's structure. nih.govmdpi.com

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol myskinrecipes.com
Monoisotopic Mass ~158.0247 u

Note: The exact fragmentation pattern would depend on the specific ionization technique and conditions used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is expected in the region of 1650-1700 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group in the pyridazinone ring. The N-H bond of the lactam structure would likely show a broad absorption band in the range of 3100-3300 cm⁻¹. The C-H stretching vibrations of the ethyl group would appear around 2850-3000 cm⁻¹. Additionally, C-Cl stretching vibrations are typically observed in the fingerprint region, between 600 and 800 cm⁻¹. researchgate.netnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
N-H Stretch 3100-3300 (broad)
C-H Stretch (Aliphatic) 2850-3000
C=O Stretch (Amide/Lactam) 1650-1700 (strong)
C=N Stretch 1600-1650
C-Cl Stretch 600-800

Note: These are typical ranges and the exact positions can be influenced by the molecular structure.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While specific crystallographic data for this compound is not available in the provided search results, the technique has been successfully applied to similar pyridazine (B1198779) and pyrazolo[4,3-e] rsc.orgnih.govpharmaffiliates.comtriazine derivatives to confirm their molecular structures. prepchem.comnih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to calculate the empirical formula of the substance, which can then be compared to the molecular formula determined by mass spectrometry. For this compound (C₆H₇ClN₂O), the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the compound's purity and elemental makeup. researchgate.netnih.gov

Table 4: Theoretical Elemental Composition of this compound

Element Percentage (%)
Carbon (C) 45.44
Hydrogen (H) 4.45
Chlorine (Cl) 22.35
Nitrogen (N) 17.66
Oxygen (O) 10.09

Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are vital for assessing the purity of a chemical compound. Thin-Layer Chromatography (TLC) is often used as a quick and simple method to monitor the progress of a reaction and to get a preliminary indication of a sample's purity. rsc.org High-Performance Liquid Chromatography (HPLC) is a more quantitative and sensitive technique that separates components of a mixture, allowing for the determination of the purity of the main compound and the detection of any impurities. bldpharm.combldpharm.com A pure sample of this compound would ideally show a single spot on a TLC plate and a single major peak in an HPLC chromatogram. nih.gov

Table 5: Chromatographic Methods for Purity Assessment

Technique Principle Application for this compound
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. Rapid purity check, reaction monitoring.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase packed in a column. Quantitative purity determination, impurity profiling.

Computational Chemistry and in Silico Approaches in Pyridazinone Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. This process involves sampling different conformations of the ligand within the binding site and scoring them to identify the most favorable interactions. nih.gov

For the general class of pyridazinone derivatives, molecular docking studies have been successfully applied to predict their binding to various biological targets. For instance, different pyridazinone series have been docked into the active sites of enzymes like cyclooxygenase (COX) and acetylcholinesterase (AChE) to explain their anti-inflammatory and neuroprotective activities, respectively. researchgate.netnih.gov These studies often reveal key hydrogen bonds, hydrophobic interactions, and other molecular forces that stabilize the ligand-protein complex.

Despite the utility of this method, specific molecular docking studies detailing the interaction of 6-Chloro-4-ethylpyridazin-3(2H)-one with specific biological targets are not prominently featured in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of atoms and molecules over time. mdpi.com This method is crucial for assessing the stability of a ligand-protein complex predicted by molecular docking and for analyzing the dynamic behavior of the system. By simulating the movements of the atoms in the complex within a solvent environment, MD can confirm whether the ligand remains stably bound in the active site and can reveal subtle conformational changes that influence binding affinity.

In the broader context of pyridazine (B1198779) research, MD simulations have been employed to validate docking poses, calculate binding free energies, and understand the dynamic stability of ligand-receptor complexes. These simulations can span from nanoseconds to microseconds, offering a dynamic picture of the molecular interactions.

Currently, there are no specific published molecular dynamics simulation results available for This compound to analyze its conformational flexibility or the stability of its potential complexes with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. This approach is a cornerstone of ligand-based drug design. nih.gov

Several studies have developed robust QSAR models for various series of pyridazinone derivatives to predict their potential as, for example, multifunctional agents for Alzheimer's disease. These models help in understanding which structural features are critical for the desired biological effect and guide the optimization of lead compounds.

A specific QSAR model focused on or including This compound has not been identified in the available scientific literature, precluding the prediction of its activity based on this method.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling involves identifying the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. These models are then used as 3D queries to screen large chemical databases (virtual screening) to identify new potential ligands.

This approach has been effectively used in the discovery of novel pyridazinone-based inhibitors for various targets. researchgate.net Ligand-based or structure-based pharmacophore models have guided the identification of new scaffolds with desired biological activities.

No specific pharmacophore models derived from or designed to identify This compound as a hit are currently available in public research.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound. Various computational models and software can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicities. Considering these properties early helps to reduce the rate of late-stage failures in drug development.

ADMET profiles for numerous pyridazinone derivatives have been computationally estimated in several research campaigns, often showing favorable drug-like properties. These predictions are crucial for prioritizing compounds for further experimental testing.

A comprehensive, publicly available ADMET profile specifically calculated for This compound could not be located. Such data would be valuable for assessing its potential as a drug candidate.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can determine properties such as orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP), and charge distribution. This information is valuable for understanding a molecule's stability, reactivity, and non-covalent interaction capabilities.

For related pyridazine and pyridazinone structures, DFT calculations have been used to optimize molecular geometries, compare the stability of different isomers, and analyze electronic properties to correlate with experimental findings.

Specific research detailing DFT calculations on This compound to elucidate its electronic structure and reactivity parameters is not present in the surveyed scientific literature.

Biological Activities and Pharmacological Profiles of Pyridazinone Derivatives, with Focus on 6 Chloro 4 Ethylpyridazin 3 2h One Analogs

Broad Spectrum Pharmacological Activities of Pyridazinones

Pyridazinone derivatives are recognized for their extensive range of pharmacological effects, making them a "wonder nucleus" in drug discovery. sarpublication.comsarpublication.comscholarsresearchlibrary.com These compounds and their hybrids have demonstrated a multitude of activities, including but not limited to, anticancer, anti-inflammatory, analgesic, cardiovascular-modulating, antimicrobial, anticonvulsant, and antidiabetic properties. sarpublication.comsarpublication.comscholarsresearchlibrary.comnih.govresearchgate.netresearchgate.net The ease of functionalization at various positions on the pyridazinone ring allows for the generation of a vast library of structurally diverse derivatives with improved therapeutic potential. nih.govnih.gov

Anticancer and Antineoplastic Activity

Pyridazinone derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. sarpublication.comsarpublication.comnih.govcapes.gov.br Their antitumor potential is a significant area of research, with several pyridazinone-based drugs already on the market and others in clinical development. nih.gov

Research has shown that certain pyridazinone analogs exhibit significant anticancer activity against various cancer cell lines, including melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer. rsc.org For instance, specific diarylurea derivatives based on a pyridazinone scaffold have demonstrated growth inhibition percentages ranging from 62.21% to 100.14%. rsc.org Some of these compounds have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. rsc.orgnih.gov

The mechanism of action for some of these anticancer pyridazinone derivatives involves the induction of cell cycle arrest and apoptosis. For example, compound 10l was found to induce G0-G1 phase cell cycle arrest in the A549/ATCC cell line and upregulate the expression of pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. rsc.orgnih.gov Furthermore, pyridazinone derivatives have been investigated as inhibitors of other important cancer-related targets such as PARP, DHFR, B-RAF, BTK, FGFR, and FER. tandfonline.com

Compound/DerivativeCancer Cell Line(s)Key Findings
Diarylurea derivatives (e.g., 8f, 10l, 17a)Melanoma, NSCLC, Prostate, ColonSignificant growth inhibition (62.21% - 100.14%). rsc.org
Pyridazinone-based diarylurea (10l)A549/ATCC (Lung Carcinoma)Induced G0-G1 cell cycle arrest; upregulated p53 and Bax, downregulated Bcl-2. rsc.orgnih.gov
Pyridazinone-based congeners IX(a–c)Not specifiedRemarkable VEGFR-2 inhibitory activity (IC50 = 60.70–1800 nM). nih.gov
Compound 17aNot specifiedBest VEGFR-2 inhibitory activity among a tested series. rsc.org

Anti-inflammatory and Analgesic Effects

The pyridazinone nucleus is a well-established scaffold for the development of potent anti-inflammatory and analgesic agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.comnih.govnih.gov

Several pyridazinone derivatives have demonstrated significant anti-inflammatory activity by inhibiting key inflammatory mediators. Some act as selective cyclooxygenase-2 (COX-2) inhibitors, while others inhibit phosphodiesterase-4 (PDE-4), an enzyme involved in the inflammatory cascade. sarpublication.com For instance, vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors. sarpublication.com Additionally, heterocyclic-fused pyridazinones have shown PDE-4 inhibitory activity, leading to a reduction in zymosan-induced paw edema in mice. sarpublication.com

The analgesic properties of pyridazinone derivatives have also been extensively studied. sarpublication.com Some 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have exhibited good analgesic activity without the ulcerogenic side effects common to many NSAIDs. sarpublication.com Furthermore, certain 6-substituted-pyridazinone derivatives have shown notable analgesic effects. sarpublication.com

Derivative ClassMechanism of Action/Key Finding
Vicinally disubstituted pyridazinonesPotent and selective COX-2 inhibitors. sarpublication.com
Heterocyclic-fused pyridazinonesPDE-4 inhibitors with anti-inflammatory effects. sarpublication.com
2-substituted 4,5-dihalo-3(2H)-pyridazinonesGood analgesic activity with reduced ulcerogenic potential. sarpublication.com
3-O-substituted benzyl (B1604629) pyridazinone derivativesPotent anti-inflammatory activity. sarpublication.com

Cardiovascular System Modulation (e.g., Cardiotonic, Antihypertensive, Vasodilator)

Pyridazinone derivatives have shown significant potential in the treatment of cardiovascular diseases, acting as cardiotonic, antihypertensive, and vasodilator agents. sarpublication.comsarpublication.comtandfonline.comresearchgate.netnih.gov Several pyridazinone-based drugs are currently used in clinical practice for their cardiovascular effects. scholarsresearchlibrary.com

The mechanisms behind the cardiovascular effects of these compounds are varied. Some pyridazinone derivatives inhibit phosphodiesterase IIIA and thromboxane (B8750289) A2 production, reduce ATP release, and modulate calcium mobilization, all of which contribute to their antiplatelet and antithrombotic activities. researchgate.net Others act as direct vasodilators or target the renin-angiotensin-aldosterone system. tandfonline.com

For example, certain benzo[h]cinnolinones have displayed significant antihypertensive, inotropic, and antithrombotic properties. nih.gov The D-isomer of one such compound was found to be more active in lowering blood pressure with fewer tachycardic effects compared to its racemic form. nih.gov Additionally, some pyridazinone derivatives have been developed as potential cardiac positron emission tomography (PET) tracers, indicating their affinity for cardiac tissue. acs.org

Derivative ClassCardiovascular EffectMechanism/Key Finding
Benzo[h]cinnolinonesAntihypertensive, Inotropic, AntithromboticThe D-isomer of a specific derivative showed potent blood pressure-lowering effects. nih.gov
5H-indeno[1,2-c]-3(2H)-pyridazinone derivativesAntihypertensiveReplacement of a cyano group with amino or acetylamino groups resulted in a potent blood-pressure-lowering effect. nih.gov
General PyridazinonesAntiplatelet, AntithromboticInhibition of phosphodiesterase IIIA, thromboxane A2 production, and modulation of calcium mobilization. researchgate.net
Fluorinated pyridazinone derivativesCardiac Imaging AgentsHigh uptake in cardiac tissue, suggesting potential as PET tracers. acs.org

Antimicrobial, Antifungal, and Antitubercular Properties

The pyridazinone scaffold has been utilized to develop a range of compounds with potent antimicrobial, antifungal, and antitubercular activities. sarpublication.comsarpublication.comidosi.org These derivatives have shown efficacy against a variety of Gram-positive and Gram-negative bacteria, as well as several fungal species. idosi.orgbiomedpharmajournal.org

For instance, certain pyridazinone derivatives have demonstrated excellent antibacterial activity against S. pyogenes and E. coli. biomedpharmajournal.org Others have exhibited significant antifungal activity against Candida albicans and Aspergillus niger. idosi.orgbiomedpharmajournal.org The antimicrobial and antifungal potency can be influenced by the nature and position of substituents on the pyridazinone ring. idosi.org

Recent research has also focused on developing pyridazinone-based derivatives with dual antimicrobial and anticancer properties, which could be particularly beneficial for immunocompromised cancer patients. rsc.orgnih.gov

DerivativeAntimicrobial/Antifungal Activity
Derivative IIIaExcellent antibacterial activity against S. pyogenes (Gram +ve) and E. coli (Gram -ve). biomedpharmajournal.org
Derivative IIIdVery good antifungal activity. biomedpharmajournal.org
Compounds 7b, 8b, and 9bHighly active antifungal agents compared to fluconazole. idosi.org
Compound 10hPotent antibacterial activity against Staphylococcus aureus (MIC = 16 μg mL−1). rsc.org
Compound 8gSignificant antifungal activity against Candida albicans (MIC = 16 μg mL−1). rsc.org

Anticonvulsant and Central Nervous System Activities

Pyridazinone derivatives have been investigated for their potential as anticonvulsant agents and for their broader activities within the central nervous system (CNS). sarpublication.comsarpublication.comnih.gov The structural features of these compounds can be tailored to meet the pharmacophoric requirements for anticonvulsant activity. nih.gov

A series of hybrid benzothiazole-containing pyridazinone derivatives were designed and synthesized, with some demonstrating admirable GABA AT inhibitory activity. nih.gov One of the most potent compounds from this series, SPS-5F , showed an IC50 of 9.10 μM for GABA AT inhibition and was found to significantly increase brain GABA levels in vivo, suggesting its potential as an anticonvulsant. nih.gov Other studies have also reported significant anticonvulsant activity for various pyridazinone derivatives in the maximal electroshock (MES) test. researchgate.net

Derivative Class/CompoundKey Finding
Hybrid benzothiazole-containing pyridazinonesDemonstrated GABA AT inhibitory activity. nih.gov
Compound SPS-5FPotent GABA AT inhibitor (IC50 9.10 μM); increased brain GABA levels. nih.gov
6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivativesSome derivatives showed significant anticonvulsant activity in the MES test. researchgate.net

Antidiabetic Activity and Enzyme Inhibition (e.g., Aldose Reductase)

Pyridazinone derivatives have shown promise as antidiabetic agents through various mechanisms, including the inhibition of enzymes like α-glucosidase and aldose reductase. sarpublication.comsarpublication.comjfi-online.org Hyperglycemia-induced oxidative stress is a key factor in the development of diabetic complications, and some pyridazinone derivatives also possess antioxidant properties, making them dual-action candidates for diabetes management. jfi-online.org

A review of the literature found that pyridazinone derivatives have the potential to act as α-glucosidase inhibitors, antihyperglycemic agents, and aldose reductase inhibitors with moderate to strong activity. jfi-online.org Additionally, a series of novel pyridazine (B1198779) analogues were identified as reversible, non-competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B), another important target in diabetes therapy. nih.gov These compounds were found to increase insulin-stimulated insulin (B600854) receptor phosphorylation in a cellular assay. nih.gov

Derivative ClassTarget/MechanismKey Finding
General Pyridazinone Derivativesα-Glucosidase inhibition, Aldose Reductase inhibitionModerate to strong inhibitory activity. jfi-online.org
Novel Pyridazine AnaloguesProtein Tyrosine Phosphatase 1B (PTP1B) inhibitionReversible, non-competitive inhibitors; increased insulin-stimulated insulin receptor phosphorylation. nih.gov

Antiulcer and Antisecretory Properties

The therapeutic potential of pyridazinone derivatives extends to the treatment of peptic ulcers and conditions requiring the inhibition of gastric acid secretion. benthamdirect.comsarpublication.com Research has led to the synthesis of novel 3(2H)-pyridazinone analogs designed to exhibit these specific activities. nih.govnih.gov

In one line of research, a series of 3(2H)-pyridazinone derivatives featuring a thioamide group were synthesized and evaluated for gastric antisecretory activity. nih.gov These compounds were tested in pylorus-ligated rat models, with selected potent derivatives further assessed in experimental ulcer models, including Shay's, aspirin-induced, and stress-induced ulcers. nih.gov The most significant activity was observed in 3(2H)-pyridazinones that possessed a phenyl group at the C-6 position and an N-2 alkyl side chain terminating in a thioamide group. nih.gov

Another study focused on 3(2H)-pyridazinone derivatives incorporating a 2-cyanoguanidine moiety. nih.gov These compounds were evaluated for their ability to inhibit gastric acid secretion and protect against stress-induced ulcers in rats. nih.gov The structural features conducive to the highest potency were identified as a phenyl group at the C-6 position of the pyridazinone ring, a four-atom chain separating the ring from the 2-cyanoguanidine group, and the presence of a thioether linkage. nih.gov Notably, compound 14 , 2-[[[2-(2-cyano-3-methyl-1-guanidino)ethyl]thio]methyl]-6-phenyl-3(2H)-pyridazinone, emerged as the most powerful antisecretory and antiulcer agent in this series. nih.gov These compounds were found to act through a mechanism distinct from histamine (B1213489) H2 receptor inhibition or anticholinergic pathways. nih.gov

Furthermore, a series of indenopyridazinone derivatives were synthesized and tested for their antisecretory and antiulcer activities. nih.gov The 7,8-dimethoxy substituted derivative (4h ) showed significant antisecretory activity at an oral dose of 30 mg/kg. nih.gov Its dihydro derivative (1g ) was even more active, indicating that the 4,4a-double bond was not essential for activity in this series. nih.gov These compounds demonstrated a dose-dependent ability to prevent hemorrhagic lesions induced by ethanol (B145695) in rats. nih.gov

Antiviral (e.g., Anti-HIV) Activity

Pyridazinone derivatives have been extensively investigated for their antiviral properties, showing promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV). nih.gov

A structure-based bioisosterism strategy was employed to develop a series of diarylpyridazine (DAPD) derivatives as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Many of these compounds showed excellent anti-HIV-1 activity, with the most promising compound, 8g , inhibiting HIV-1 IIIB in MT-4 cells with a very low EC50 value of 0.034 μM, which is more potent than the reference drugs nevirapine (B1678648) and delavirdine. nih.gov

Similarly, a series of substituted imidazo[1,5-b]pyridazines were prepared and tested for their ability to inhibit HIV-1 reverse transcriptase (RT). acs.org Key structural features for interaction with the RT enzyme were identified as the imidazopyridazine nucleus and a benzoyl group separated by a suitable spacer. acs.org A 2-imidazolyl-substituted derivative, 33 , displayed exceptional activity against HIV-1 RT with an IC50 of 0.65 nM. acs.org Several compounds in this series also inhibited HIV-1 replication in vitro at levels comparable to AZT. acs.org

The antiviral spectrum of pyridazinone analogs is not limited to HIV. New pyridazine derivatives have been synthesized and evaluated for their potential against Hepatitis A Virus (HAV). researchgate.net One compound, in particular, demonstrated a high inhibitory effect, attributed to a direct virucidal effect and a mild impact on viral replication, marking it as a potential precursor for anti-HAV drugs. researchgate.net Other related heterocyclic systems, such as azolo[5,1-с] nih.govnih.govnih.govtriazines, have shown moderate antiviral activity against influenza virus, particularly those containing a methylsulfanyl moiety. researchgate.net

Compound ClassTarget VirusNotable CompoundActivity (IC50/EC50)Reference
Diarylpyridazine (DAPD) DerivativesHIV-1Compound 8g0.034 µM (EC50) nih.gov
Imidazo[1,5-b]pyridazinesHIV-1 RTCompound 330.65 nM (IC50) acs.org
Pyridazinone DerivativesHepatitis A (HAV)Compound 10High inhibitory effect researchgate.net
Azolo[5,1-с] nih.govnih.govnih.govtriazinesInfluenza A (H1N1)Compound 8iModerate activity researchgate.net

Investigational Biological Research on 6-Chloro-4-ethylpyridazin-3(2H)-one and its Closely Related Analogs

Direct investigational research identifies This compound (CAS: 61404-49-7) as a key intermediate in the synthesis of pharmaceuticals. It is particularly utilized in developing compounds aimed at treating cardiovascular diseases and central nervous system disorders. Its application also extends to agricultural chemistry for the creation of pesticides and herbicides.

A closely related analog, 6-chloro-2-diethylaminoethyl-3(2H)-pyridazinone , was synthesized and its electronic structure studied. jscimedcentral.com Theoretical calculations showed that the nitrogen alkylated product is more stable than its oxygen alkylated isomer, which aligns with the experimental synthesis outcome. jscimedcentral.com This highlights the general interest in pyridazine derivatives for developing cardiovascular drugs. jscimedcentral.com

Other analogs, such as 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives, have been synthesized and evaluated for their biological activities. researchgate.net These compounds were tested for antimicrobial activity against various bacterial and fungal strains and for their cytotoxicity against brine shrimp. researchgate.net

Mechanistic Studies of Biological Action

Understanding the mechanism through which pyridazinone derivatives exert their biological effects is crucial for the rational design of new and more potent therapeutic agents. Studies have focused on receptor binding, enzyme inhibition, and the modulation of cellular signaling pathways.

The biological activity of pyridazinone derivatives is often mediated by their specific binding to protein targets. Molecular docking and co-crystallographic studies have provided detailed insights into these interactions.

For instance, pyrazolo[3,4-d]pyridazinone derivatives that act as Fibroblast Growth Factor Receptor (FGFR) inhibitors have been shown to bind in the hinge region of the receptor. The pyridazinone moiety typically forms crucial hydrogen bonds with the backbone of residues such as Ala564 and Glu562, anchoring the inhibitor in the active site.

In a different context, pyridazinone-based diarylurea derivatives designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors rely on the urea (B33335) moiety for key hydrogen bonding interactions with residues like ASP996 and GLU885. The pyridazine ring itself, being a basic aromatic skeleton, contributes to binding through additional hydrogen bond formation.

Compound ClassTarget ReceptorKey Interacting ResiduesType of InteractionReference
Pyrazolo[3,4-d]pyridazinoneFGFRAla564, Glu562Hydrogen Bonds
Pyridazinone-based diarylureaVEGFR-2ASP996, GLU885Hydrogen Bonds (via urea moiety)
Indole-pyridazinonePDE4BGln615Hydrogen Bonds (via methoxy (B1213986) group)

The pharmacological effects of many pyridazinone analogs are a direct result of their ability to inhibit specific enzymes. Kinetic studies have quantified this inhibition, often in terms of IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).

A notable example is the development of pyrazolo[3,4-d]pyridazinone derivatives as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). benthamdirect.comnih.gov In one study, a lead compound (1 ) showed good activity against FGFR1 with an IC50 of 114.5 nmol/L. Further optimization led to compounds like 10h , which exhibited potent enzymatic activity against FGFR and effectively inhibited the proliferation of cancer cells with FGFR dysregulation. benthamdirect.com

Pyridazinone-related scaffolds have also been investigated as inhibitors of sirtuins, a class of histone deacetylases. Thienopyrimidinone-based compounds, identified through in silico screening, have been shown to be selective inhibitors of SIRT2. The initial hit compound (19a , ICL-SIRT078) had an IC50 of 1.45 μM against SIRT2. In a different study focusing on Sirt1, a tryptophan-conjugated benzimidazole (B57391) (13h ) demonstrated an IC50 of 0.66 μM.

Compound ClassTarget EnzymeNotable CompoundInhibitory Concentration (IC50)Reference
Pyrazolo[3,4-d]pyridazinoneFGFR1Compound 1114.5 nM
ThienopyrimidinoneSIRT2Compound 19a (ICL-SIRT078)1.45 µM
Tryptophan-conjugated benzimidazoleSirt1Compound 13h0.66 µM
Pyrazolo[3,4-d]pyridazinoneFGFRCompound 10hPotent enzymatic activity benthamdirect.com

Beyond direct enzyme inhibition, pyridazinone derivatives can modulate complex cellular signaling pathways, leading to their observed biological effects.

For example, the potent FGFR inhibitor 10h , a pyrazolo[3,4-d]pyridazinone derivative, was shown to suppress the FGFR signaling pathway in cancer cells, as confirmed by immunoblot analysis. benthamdirect.com This inhibition of a key signaling cascade underlies its antiproliferative activity. benthamdirect.com

In another study, a pyridazinone-based diarylurea derivative (10l ) was found to induce apoptosis in cancer cells by modulating the expression of key regulatory genes. Specifically, it led to the upregulation of the pro-apoptotic genes p53 and Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2. This shift in the balance of apoptotic regulators pushes the cell towards programmed cell death, highlighting a critical mechanism for its anticancer potential.

Structure Activity Relationship Sar Studies of 6 Chloro 4 Ethylpyridazin 3 2h One Analogs

Systemic Exploration of Structural Modifications on Pyridazinone Scaffold

The pyridazinone ring is a versatile template that allows for structural modifications at several positions, profoundly influencing its interaction with biological targets. benthamdirect.com Researchers have systematically explored these modifications to optimize potency, selectivity, and pharmacokinetic properties. The core scaffold's adaptability makes it a popular choice for designing new pharmacologically active compounds. sarpublication.com

Key areas of modification on the pyridazinone scaffold include:

Substitution at the C4 and C5 positions: Introducing various groups at these positions can significantly alter the biological profile.

Substitution at the C6 position: This position is crucial for modulating activity, often accommodating aryl or heterocyclic rings.

Substitution on the ring nitrogen (N2): The lactam nitrogen at the N2 position is a common site for introducing side chains, which can extend into binding pockets and form critical interactions. sarpublication.com

These explorations have led to the discovery of pyridazinone derivatives with a broad spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects. nih.govnih.gov For instance, a series of fluorinated pyridazinone derivatives were prepared and evaluated as potential cardiac positron emission tomography (PET) tracers, demonstrating the scaffold's utility in diagnostics. nih.gov

Impact of Substitution Patterns on Biological Activity

Halogen atoms, particularly chlorine, at the C6 position of the pyridazinone ring play a significant role in modulating biological activity. The presence of a chloro group can influence the electronic properties of the ring and provide a key interaction point with the target protein.

In many series of pyridazinone derivatives, a halogen at C6 is associated with enhanced potency. For example, in a study of compounds designed as analgesic and anti-inflammatory agents, substitutions on the heterocyclic ring at position six were found to be important for activity. sarpublication.com The introduction of a chlorine atom can increase the lipophilicity of the molecule, potentially improving membrane permeability and target engagement. While direct SAR studies on 6-chloro-4-ethylpyridazin-3(2H)-one are not extensively published, research on analogous structures underscores the importance of this substitution. For instance, SAR assessment of certain fluorinated pyridazinone derivatives indicated a preference for incorporating the fluorine label on an alkyl side chain rather than directly on the pyridazinone ring itself, suggesting that the position and type of halogen are critical. nih.gov

Table 1: Effect of C6-Substitution on Biological Activity

Substituent at C6 Observed Effect on Activity Compound Series Example
ChlorineOften enhances analgesic and anti-inflammatory activity. sarpublication.com6-(3,5-dimethyl-4-chloro-1-pyrazolyl)-3(2H)-pyridazinone derivatives sarpublication.com
Phenyl / Substituted PhenylCan confer potent analgesic activity. sarpublication.com6-phenyl-3(2H)-pyridazinone derivatives sarpublication.com
PiperazineCan lead to analgesic effects. sarpublication.com6-[4-(4-fluorophenyl)]piperazine-3(2H)-pyridazinones sarpublication.com

The C4 position of the pyridazinone ring is another critical point for modification. The introduction of alkyl groups, such as an ethyl group, can have a significant impact on the compound's steric and electronic properties, thereby influencing its biological activity.

While extensive research on C4-ethyl substitution specifically on the 6-chloropyridazinone scaffold is limited in the provided literature, studies on related heterocyclic systems highlight the importance of C4 substitution. For example, in a series of pyrido[2,3-d]pyrimidin-7(8H)-ones, diversification at the C4 position with various substituents was explored to achieve biological activity against ZAP-70 kinase. nih.gov In the context of pyridazinones, SAR studies on fluorinated derivatives for cardiac imaging showed that placing fluorine on an alkyl side chain was preferred over direct substitution on the main ring, suggesting that alkyl chains at positions like C4 can serve as important handles for introducing other functionalities. nih.gov The size and lipophilicity of the C4-alkyl group can affect how the molecule fits into a binding pocket and can influence its pharmacokinetic properties.

Substitution at the N2 position of the pyridazinone ring is a widely employed strategy to modulate pharmacological activity. The N2 substituent can project into solvent-exposed regions or specific sub-pockets of a biological target, offering opportunities for significant gains in potency and selectivity.

Studies have shown that introducing an acetamide (B32628) side chain linked to the lactam nitrogen at the N2 position can enhance analgesic and anti-inflammatory actions, often with reduced ulcerogenic effects. sarpublication.com Similarly, incorporating arylpiperazinyl alkyl chains at this position has led to potent analgesic compounds. sarpublication.com The nature of the N2 substituent can drastically alter the pharmacological profile. For example, in a series of pyridazinone derivatives evaluated for affinity toward adrenoceptors, the length of a polymethylene chain spacer attached to the N2 position influenced both affinity and selectivity. nih.gov

Table 2: Impact of N2-Substitution on Pyridazinone Activity

N2-Substituent Pharmacological Profile Key Finding
Acetamide Side ChainAnalgesic, Anti-inflammatory sarpublication.comRaised activity with low ulcerogenic effects. sarpublication.com
Arylpiperazinyl Alkyl ChainAnalgesic sarpublication.comPotency can be several folds higher than morphine. sarpublication.com
Furoylpiperazinyl with Polymethylene Chainα1-Adrenoceptor Antagonism nih.govAffinity increases with the length of the polymethylene chain. nih.gov
tert-ButylMitochondrial Complex 1 Inhibition nih.govPart of a potent radiotracer for cardiac imaging. nih.gov

Identification of Key Pharmacophoric Features for Specific Biological Targets

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For pyridazinone derivatives, several pharmacophore models have been generated to rationalize their activity against different targets.

For α1-adrenoceptor antagonists, a pharmacophore model developed for a series of pyridazinone derivatives revealed key features required for high affinity. nih.gov This model helped to understand the relationship between the chemical structures and the observed biological data. nih.gov In another context, the pharmacophore for pyridazinone-class compounds acting as inhibitors of the SrtA enzyme in bacteria was found to include two hydrophobic regions and three hydrogen-bond acceptors. researchgate.net

For compounds designed to mimic the anticancer drug sorafenib, the essential pharmacophoric features included the core pyridazinone ring, a diarylurea moiety, and specific hydrogen bonding patterns that allow for interaction with the VEGFR-2 kinase. nih.gov The design of novel pyridazinone derivatives often starts with identifying such key features in existing drugs or natural ligands to guide the synthesis of more potent and selective compounds. nih.govpharmacophorejournal.com

Correlation between Structural Features and Pharmacological Profiles

The structural modifications discussed above correlate directly with the diverse pharmacological profiles exhibited by pyridazinone analogs. The specific combination of substituents on the pyridazinone scaffold fine-tunes the molecule for a particular biological outcome.

Anti-inflammatory and Analgesic Activity: This profile is often associated with specific substitutions at the N2 and C6 positions. For instance, an N2-acetamide chain combined with a substituted pyrazolyl group at C6 has been shown to yield potent analgesic and anti-inflammatory agents. sarpublication.com

Anticancer Activity: Pyridazinone derivatives designed as anticancer agents frequently feature a diarylurea moiety, mimicking established kinase inhibitors like sorafenib. nih.gov The presence of a halogen, such as chlorine, can be a key feature in these designs. These compounds often target specific enzymes like VEGFR-2. nih.gov

Cardiovascular Effects: The cardiotonic activity of some pyridazinones is linked to their ability to inhibit specific phosphodiesterases or modulate ion channels. The substitution pattern is critical for achieving the desired effect on cardiac tissue. For example, fluorinated pyridazinone analogs have been optimized for use as PET tracers for myocardial imaging by modifying alkyl side chains. nih.gov

Antimicrobial Activity: Certain pyridazinone-based diarylurea derivatives have demonstrated dual activity as both anticancer and antimicrobial agents. nih.gov Compound 10h from a synthesized series showed potent activity against Staphylococcus aureus, while compound 8g was effective against Candida albicans. nih.gov

The systematic variation of substituents on the pyridazinone scaffold allows for the development of compounds with highly specific and potent biological activities, highlighting the importance of this heterocyclic core in modern drug discovery. benthamdirect.com

Applications in Medicinal Chemistry and Drug Discovery

Pyridazinones as Lead Compounds in Drug Development

Pyridazinone-based molecules have emerged as privileged scaffolds and lead compounds in drug discovery. mdpi.comnih.gov Their inherent ability to interact with a wide array of biological targets makes them attractive starting points for the development of novel therapeutic agents. benthamdirect.com The structural versatility of the pyridazinone core allows for the generation of large libraries of compounds for screening and optimization. nih.govnih.gov Both saturated and unsaturated pyridazinone-based molecules have demonstrated a broad spectrum of pharmacological activities. mdpi.com

The development of pyridazinone derivatives often begins with a lead compound, which is then chemically modified to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different functional groups and structural modifications influence biological activity. mdpi.com

Therapeutic Potential across Disease Areas (e.g., Oncology, Infectious Diseases, Inflammatory Conditions)

The therapeutic potential of pyridazinone derivatives spans a wide range of diseases, including oncology, infectious diseases, and inflammatory conditions. mdpi.combenthamdirect.comnih.gov

Oncology: Pyridazinone-based compounds have shown promising anticancer potential. mdpi.com They can act through various mechanisms, such as inhibiting enzymes crucial for cancer cell proliferation like dihydrofolate reductase (DHFR) and pyruvate (B1213749) kinase M2 (PKM2). mdpi.com Some tricyclic pyridazinone derivatives function as DNA intercalators, inserting themselves between DNA base pairs and thereby hindering DNA replication in cancer cells. mdpi.com Additionally, certain pyridazinone derivatives have been developed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. rsc.orgnih.gov A new pyridazinone derivative, Pyr-1, has demonstrated potent cytotoxicity against various human cancer cell lines. nih.gov

Infectious Diseases: The pyridazinone scaffold has been explored for the development of agents to combat infectious diseases. mdpi.comnih.gov Cancer patients are particularly susceptible to infections due to compromised immune systems, highlighting the potential for dual-function agents that possess both anticancer and antimicrobial properties. rsc.orgnih.gov Research has focused on developing pyridazinone derivatives with activity against various bacterial and fungal pathogens. rsc.orgnih.gov

Inflammatory Conditions: Pyridazinone and its derivatives are recognized as valuable scaffolds for the discovery of anti-inflammatory and analgesic drugs. nih.govresearchgate.netingentaconnect.com Chronic inflammation is a key factor in the development of numerous diseases, including rheumatoid arthritis, heart disease, and diabetes. nih.gov Pyridazinone-based compounds can target key inflammatory pathways. For instance, some derivatives act as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammatory responses, particularly in respiratory diseases like asthma and COPD. nih.gov Others have shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. sarpublication.com

Table 1: Therapeutic Targets of Pyridazinone Derivatives

Disease Area Target Example of Pyridazinone Action
Oncology Dihydrofolate Reductase (DHFR) Inhibition of DNA replication materials. mdpi.com
Pyruvate Kinase M2 (PKM2) Regulation of cancer cell metabolism. mdpi.com
DNA Intercalation Hindrance of DNA replication. mdpi.com
VEGFR-2 Inhibition of tumor angiogenesis. rsc.orgnih.gov
Infectious Diseases General Antimicrobial Development of dual-function anticancer and antimicrobial agents. rsc.orgnih.gov
Inflammatory Conditions Phosphodiesterase 4 (PDE4) Regulation of inflammatory responses in respiratory diseases. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition of pro-inflammatory prostaglandin (B15479496) production. sarpublication.com

Strategies for Enhancing Selectivity and Potency

A key aspect of drug development is optimizing the lead compound to enhance its selectivity and potency. This involves making specific chemical modifications to the molecule's structure.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how different parts of the pyridazinone molecule contribute to its biological activity. By systematically altering substituents on the pyridazinone ring, researchers can identify modifications that lead to increased potency and selectivity for the desired target. For example, in the development of PDE4 inhibitors, it was found that a hydrogen bond donor on the pyridazinone ring was optimal for affinity. nih.gov

Bioisosterism: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. This approach has been used to create new pyridazinone-based templates with potentially better pharmacological profiles. nih.gov

Introduction of Specific Moieties: The addition of specific chemical groups can significantly impact a compound's activity. For instance, the introduction of a substituted benzalhydrazone to the pyridazinone structure has been shown to increase its inhibitory activity against monoamine oxidase-B (MAO-B). mdpi.com Similarly, increasing the conformational freedom between the pyridazinone scaffold and a heterocyclic moiety has been explored to influence potency and selectivity for PDE4. nih.gov

Computational Modeling: Molecular docking and other computational techniques are valuable tools for predicting how a molecule will bind to its target protein. These methods can guide the design of new derivatives with improved binding affinity and selectivity. rsc.org

Repurposing Approaches for Pyridazinone-Based Compounds

Drug repurposing, or finding new therapeutic uses for existing compounds, is a valuable strategy in drug discovery. nih.govtandfonline.com This approach can save time and resources compared to developing a new drug from scratch. Pyridazinone-based compounds, with their broad range of biological activities, are excellent candidates for repurposing. nih.govnih.govtandfonline.com

In silico methods, such as inverse virtual screening, can be used to screen libraries of existing pyridazinone derivatives against a wide range of biological targets to identify potential new applications. nih.govnih.govresearchgate.net For example, a library of pyridazinone-based molecules originally designed as formyl peptide receptor (FPR) ligands were later investigated for other potential targets through computational screening, which proposed aspartate aminotransferase as a favorable repurposed target. nih.govnih.gov

Development of Novel Synthetic Routes for Medicinally Relevant Pyridazinone Derivatives

The ability to efficiently synthesize a variety of pyridazinone derivatives is crucial for medicinal chemistry research. nih.gov Several synthetic strategies have been developed to create these compounds.

A common and straightforward method for synthesizing monocyclic 6-substituted-phenyl-4,5-dihydropyridazin-3(2H)-ones involves the reaction of an appropriate γ-ketoacid with hydrazine (B178648) hydrate (B1144303). mdpi.com

More complex, multi-step synthetic sequences have also been developed to access a wider range of pyridazinone derivatives. These can involve reactions such as Michael additions, alkylations, and nucleophilic substitutions to introduce various functional groups onto the pyridazinone core. nih.govmdpi.comnih.gov For example, a three-step sequence starting from α,β-unsaturated levulinate can be used to prepare pyridazinone derivatives with an indole (B1671886) moiety. nih.gov Another approach involves the nucleophilic substitution of 3,6-dichloropyridazine (B152260) followed by hydrolysis and subsequent reaction with aromatic aldehydes to yield the final products. mdpi.com The development of flexible synthetic routes allows for the creation of diverse libraries of pyridazinone compounds for biological evaluation. nih.gov

Applications in Agrochemical Science and Plant Protection

Pyridazinone Derivatives as Active Agents in Agrochemical Formulations

Pyridazinone derivatives are foundational components in numerous agrochemical formulations due to their high efficacy and, in some cases, environmental friendliness. nih.govresearchgate.net The six-membered heterocyclic ring with two adjacent nitrogen atoms is a versatile scaffold that allows for various chemical modifications, leading to a wide range of biological activities. nih.govscholarsresearchlibrary.com Compounds from this class have been developed as herbicides, insecticides, fungicides, and plant growth regulators. nih.govbibliomed.org The specific substitutions on the pyridazinone ring are crucial in determining the type and potency of its agrochemical activity. cambridge.org For instance, the well-known herbicide Chloridazon is a pyridazinone derivative used for selective weed control in beet cultivation. scholarsresearchlibrary.comnih.gov The adaptability of the pyridazinone structure continues to make it a focus of research for novel and effective crop protection agents. nih.gov

Herbicidal Activities of Pyridazinone Compounds

Many pyridazinone derivatives exhibit potent herbicidal properties, a characteristic that has been extensively studied and applied in agriculture. sarpublication.comnih.gov The primary mechanism of action for many herbicidal pyridazinones is the inhibition of photosynthesis. researchgate.netcambridge.org

Mechanism of Action:

Photosynthesis Inhibition: These compounds often act on Photosystem II (PSII) of the photosynthetic electron transport chain. cambridge.orgnih.gov By interfering with this process, they disrupt the plant's ability to produce energy, leading to its death. cambridge.org The herbicide Pyridate, for example, is known to inhibit photosynthesis at PSII. researchgate.net

Phytoene Desaturase (PDS) Inhibition: Some pyridazinone herbicides, like Norflurazon, function by inhibiting the enzyme phytoene desaturase (PDS). acs.orgnih.gov PDS is essential for carotenoid biosynthesis. The absence of carotenoids leads to the photo-destruction of chlorophyll, resulting in a characteristic "bleaching" of the plant tissue. acs.orgnih.gov

Research has shown that specific structural features, such as a 6-chloro substitution on the pyridazine (B1198779) ring, can be key for post-emergence herbicidal activity against broadleaf weeds. acs.orgnih.gov

Table 1: Examples of Herbicidal Pyridazinone Derivatives and their Mode of Action
CompoundMode of ActionPrimary Effect
Chloridazon Inhibition of Photosystem IIBlocks electron transport in photosynthesis. nih.govherts.ac.uk
Norflurazon Inhibition of Phytoene Desaturase (PDS)Prevents carotenoid biosynthesis, leading to chlorophyll degradation. acs.orgnih.gov
Pyridate Inhibition of Photosystem IIDisrupts photosynthetic processes. researchgate.net
4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone (Compound 6706) Inhibition of Photosynthesis & Interference with Chloroplast DevelopmentDual action of blocking photosynthesis and preventing chloroplast formation. cambridge.org

Insecticidal Properties and Mechanism of Action

In addition to their herbicidal effects, certain pyridazinone derivatives have demonstrated significant insecticidal activity. scholarsresearchlibrary.combibliomed.org Research has led to the development of pyridazinone-based compounds effective against various insect pests. researchgate.net For instance, some derivatives have shown potent bioactivities against aphids (Aphis fabae) and spider mites (Tetranychus urticae). researchgate.net

The mechanism of action for insecticidal pyridazinones can vary. Some act as mitochondrial electron transport inhibitors, disrupting the energy production process in insects. The commercial acaricide and insecticide Pyridaben is a well-known example from this class. researchgate.net Other derivatives may function as insect growth regulators (IGRs), which interfere with the normal development and molting processes of insects, offering a more selective and environmentally safer approach to pest control. researchgate.net

Plant Growth Regulating Effects

Pyridazine and pyridazinone derivatives have also been identified as effective plant growth regulators (PGRs). nih.govbibliomed.org PGRs are compounds that, when applied to plants, can modify their physiological processes such as growth, development, and stress response. iscientific.orgmdpi.com

The effects of pyridazinone-based PGRs can include:

Promoting or inhibiting cell division and elongation. youtube.com

Influencing organ formation and senescence (aging). youtube.com

Enhancing a plant's resistance to various environmental stresses. mdpi.comyoutube.com

The specific regulatory effect is highly dependent on the compound's structure and the plant species it is applied to. google.com This application of pyridazinones is a key area of research for improving crop yield and quality. scholarsresearchlibrary.com

Pest Control and Crop Protection Strategies

The diverse biological activities of pyridazinone derivatives make them integral to modern pest control and crop protection strategies. nih.govresearchgate.net Their use spans from direct application as herbicides to control unwanted weeds to insecticides for managing damaging insect populations. bibliomed.orgacs.org The development of compounds with selective action allows for targeted pest management while minimizing harm to the crop itself. unl.edu The broad-spectrum potential of this chemical class, encompassing herbicidal, insecticidal, and even fungicidal properties, allows for the creation of comprehensive crop protection programs. nih.govresearchgate.net

Environmental Impact and Metabolism of Agrochemical Pyridazinones

The environmental fate and metabolism of pyridazinone-based agrochemicals are critical considerations for their use in agriculture. whiterose.ac.uk The persistence of these compounds in soil and water systems varies depending on their specific chemical structure and environmental conditions. herts.ac.uk

Metabolism in Plants: The selectivity of many pyridazinone herbicides is based on differential metabolism between the target weed and the tolerant crop. unl.eduucanr.edu Tolerant plants can rapidly metabolize the herbicide into non-toxic substances through biochemical reactions like oxidation, hydrolysis, or conjugation with sugars and amino acids. ucanr.edulsuagcenter.com This detoxification process prevents the herbicide from reaching its site of action and causing harm to the crop. unl.edu Susceptible weeds, on the other hand, lack or have a much slower metabolic pathway, allowing the active compound to accumulate and exert its phytotoxic effects. lsuagcenter.com

Environmental Fate: Once applied, agrochemicals can undergo degradation in the environment. epa.gov It is crucial to assess the potential for these compounds and their transformation products to persist and impact non-target organisms. whiterose.ac.uk For example, the herbicide Chloridazon is known to be moderately persistent in soil. herts.ac.uk Understanding these pathways is essential for developing agrochemicals that are effective yet have a minimal environmental footprint. whiterose.ac.uk

Future Perspectives and Emerging Research Directions

Innovations in Pyridazinone Synthesis and Derivatization

The development of novel and efficient synthetic methodologies is crucial for expanding the chemical space of pyridazinone derivatives and enabling the exploration of their structure-activity relationships (SAR). Recent innovations focus on creating more diverse and complex molecular architectures.

Researchers are actively exploring new catalytic systems and reaction conditions to improve yields, reduce reaction times, and enhance the regioselectivity of pyridazinone synthesis. For instance, novel methods for the construction of the pyridazinone ring and its derivatization are continuously being reported. mdpi.comnih.govnih.govresearchgate.net One strategy involves the use of microwave irradiation to accelerate reactions, leading to cleaner products and higher yields. Another approach focuses on the development of one-pot syntheses, which streamline the process and reduce the need for purification of intermediates. jneonatalsurg.com

Furthermore, significant effort is being dedicated to the functionalization of the pyridazinone core. This includes the introduction of various substituents at different positions of the ring to modulate the compound's physicochemical properties and biological activity. nih.govmdpi.com For example, the synthesis of novel 3(2H)-pyridazinone derivatives with different aryl and heteroaryl groups has been a key area of investigation. nih.govnih.gov These modifications are often guided by the desire to improve target affinity, selectivity, and pharmacokinetic profiles.

Exploration of Novel Biological Targets and Therapeutic Areas

While pyridazinone derivatives have been traditionally investigated for their cardiovascular and anti-inflammatory properties, recent research has unveiled their potential in a much broader range of therapeutic areas. researchgate.netnih.gov This expansion is driven by the discovery of novel biological targets for this class of compounds.

A significant emerging area is oncology, where pyridazinone-based compounds are being explored as anticancer agents. nih.govnih.gov For example, novel pyridazinone derivatives have shown promising anti-proliferative activity against various cancer cell lines, including human colon carcinoma. nih.gov Some of these compounds are designed to target specific molecular pathways involved in cancer progression, such as VEGFR-2. nih.gov

Beyond cancer, researchers are investigating the potential of pyridazinones in treating infectious diseases. Some derivatives have exhibited antimicrobial and antifungal activities. mdpi.comnih.gov The scaffold is also being explored for its potential in neurodegenerative diseases and other conditions. researchgate.net The discovery of new biological targets, such as the KSRP protein for antitumor activity, further highlights the therapeutic versatility of the pyridazinone core. nih.gov

Advanced Computational Methodologies in Pyridazinone Design

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, and the field of pyridazinone research is no exception. nih.govemanresearch.org Advanced computational methodologies are being employed to accelerate the design and optimization of novel pyridazinone-based drug candidates. mdpi.comresearchgate.net

Structure-based drug design (SBDD) approaches, which rely on the three-dimensional structure of the biological target, are used to design pyridazinone derivatives with improved binding affinity and selectivity. nih.govnih.gov Molecular docking studies, for instance, help in predicting the binding mode of these compounds within the active site of a protein, providing valuable insights for further optimization. nih.govmdpi.commdpi.com

Ligand-based drug design (LBDD) methods are employed when the 3D structure of the target is unknown. nih.gov These techniques utilize the information from a set of known active ligands to build predictive models, such as quantitative structure-activity relationship (QSAR) models, to guide the design of new, more potent compounds. researchgate.net Computational methods are also used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed pyridazinone derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. jneonatalsurg.com

Integration of Omics Data for Systems-Level Understanding

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the biological effects of pyridazinone derivatives at a systems level. nih.govnih.gov Integrating these multi-omics datasets can provide a more holistic view of how these compounds modulate cellular pathways and networks. youtube.com

By analyzing the changes in gene expression, protein levels, and metabolite profiles in response to treatment with a pyridazinone derivative, researchers can identify the key molecular pathways affected by the compound. biorxiv.org This information is invaluable for elucidating the mechanism of action, identifying potential biomarkers for drug response, and discovering novel therapeutic applications. researchgate.net

For example, integrating transcriptomic and proteomic data can reveal how a pyridazinone derivative affects both the transcription and translation of genes involved in a particular disease process. biorxiv.org This integrated approach can lead to a more comprehensive understanding of the drug's efficacy and potential side effects. The development of new computational tools and bioinformatics pipelines is crucial for the effective analysis and interpretation of these large and complex datasets. researchgate.net

Collaborative Research and Translational Potential of Pyridazinone Chemistry

The translation of promising pyridazinone-based compounds from the laboratory to the clinic requires a collaborative effort involving academic researchers, pharmaceutical companies, and regulatory agencies. These collaborations are essential for advancing the preclinical and clinical development of new drug candidates.

Collaborative initiatives facilitate the sharing of resources, expertise, and data, which can significantly accelerate the drug discovery and development process. For instance, partnerships between academic labs with expertise in pyridazinone synthesis and pharmaceutical companies with experience in drug development can lead to the rapid optimization and evaluation of new compounds. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-4-ethylpyridazin-3(2H)-one, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves condensation of substituted pyridazine precursors with ethylating agents. For example, similar compounds (e.g., 6-(4-chlorophenyl)-4,5-dihydropyridazinones) are synthesized using ethanol as a solvent and sodium ethoxide as a base under controlled temperatures (25–50°C) . Key parameters include solvent polarity, reaction time (e.g., overnight stirring), and stoichiometric ratios of reagents. Purification via recrystallization (e.g., 90% ethanol) is recommended to isolate the target compound .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR resolve substituent positions (e.g., ethyl and chloro groups) on the pyridazinone ring.
  • UV/Vis : Useful for analyzing electronic transitions, particularly if the compound exhibits chromophoric properties (e.g., λmax shifts due to substituents) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C7H9ClN2O, theoretical MW 172.05) and fragmentation patterns .

Q. How does the ethyl substituent influence the compound’s solubility and reactivity compared to methyl analogs?

  • Methodology : Compare Hansen solubility parameters (HSPs) of ethyl vs. methyl derivatives in solvents like DMSO or ethanol. The ethyl group increases hydrophobicity, affecting solubility in aqueous media. Reactivity studies (e.g., nucleophilic substitution at the 6-chloro position) can be monitored via HPLC to track reaction kinetics .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate HOMO/LUMO energies, electrostatic potentials, and bond dissociation energies. This aids in predicting sites for electrophilic/nucleophilic attacks and redox behavior . Validate computational results with experimental data (e.g., cyclic voltammetry for redox potentials) .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

  • Methodology :

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify critical factors.
  • LC-MS/MS : Detect and quantify byproducts (e.g., dechlorinated or dimerized species) formed under suboptimal conditions .
  • Mechanistic Studies : Use isotopic labeling (e.g., 13^{13}C) to trace reaction pathways and identify intermediates .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodology :

  • Pharmacophore Modeling : Map essential functional groups (e.g., chloro, ethyl) using software like Schrödinger’s Phase.
  • In Vitro Assays : Test analogs for target binding (e.g., enzyme inhibition assays) and correlate substituent modifications (e.g., ethyl vs. propyl) with potency .

Q. What advanced analytical methods are suitable for impurity profiling in bulk synthesis?

  • Methodology :

  • HPLC-PDA/ELSD : Separate and identify impurities (e.g., 4-ethylpyridazin-3(2H)-one from incomplete chlorination).
  • X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substituents) .
  • NMR Relaxometry : Quantify trace impurities in solid-state samples .

Q. How do steric and electronic effects of the ethyl group impact regioselectivity in cross-coupling reactions?

  • Methodology :

  • Kinetic vs. Thermodynamic Control : Monitor Suzuki-Miyaura coupling reactions (e.g., with aryl boronic acids) under varying conditions.
  • DFT Transition State Analysis : Compare activation energies for coupling at C-4 vs. C-6 positions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-ethylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-ethylpyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.